
N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and a pyrrole moiety attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine typically involves the reaction of 2-methoxyaniline with cyanuric chloride in the presence of a base, followed by the introduction of a pyrrole group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the pyrrole moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: A compound with similar structural features but different biological activity.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A compound with a methoxyphenyl group and known for its potent hallucinogenic effects.
N-(2-methoxybenzyl)phenethylamines (NBOMes): A class of compounds with similar structural motifs and psychoactive properties.
Uniqueness
N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring with a methoxyphenyl group and a pyrrole moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C14H13N5O |
|---|---|
Molekulargewicht |
267.29 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H13N5O/c1-20-12-7-3-2-6-11(12)17-13-15-10-16-14(18-13)19-8-4-5-9-19/h2-10H,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
NIRPNHGFCXMXDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=NC(=NC=N2)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


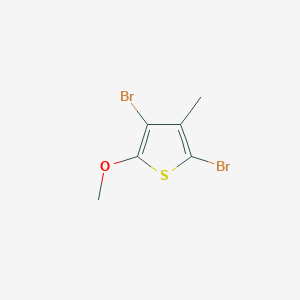
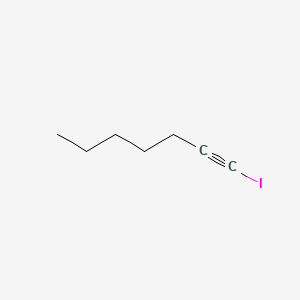
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
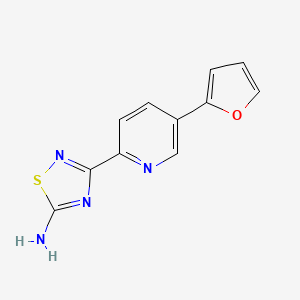
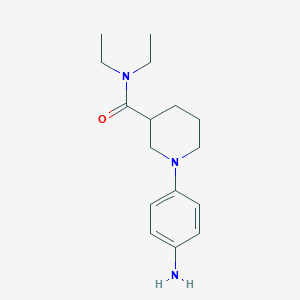
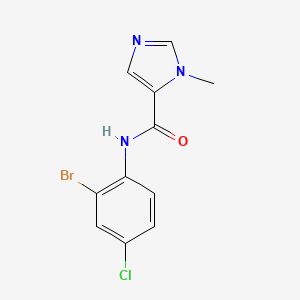
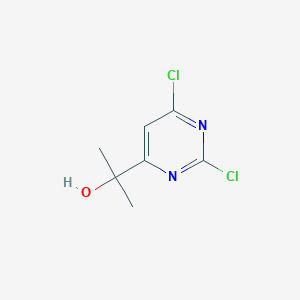


![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
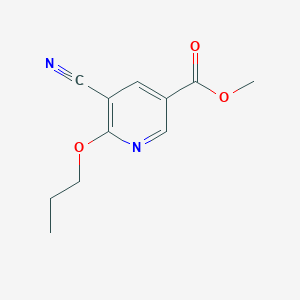
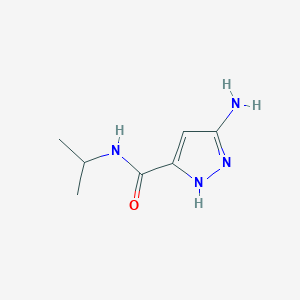
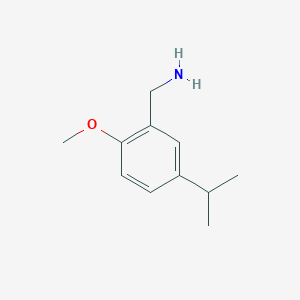
![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
